molecular formula C26H28N4O4 B2455389 ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate CAS No. 1190003-69-0

ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate

Cat. No.: B2455389
CAS No.: 1190003-69-0
M. Wt: 460.534
InChI Key: MMXQGXJZNWQEOL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C26H28N4O4 and its molecular weight is 460.534. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[[2-(7-benzyl-2-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-3-34-26(33)20-9-11-21(12-10-20)28-24(31)17-30-18(2)27-23-16-29(14-13-22(23)25(30)32)15-19-7-5-4-6-8-19/h4-12H,3,13-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXQGXJZNWQEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate is a compound that falls within the class of pyrido[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Pyrido[3,4-d]pyrimidines are known for their diverse pharmacological properties including antitumor and antimicrobial effects.

Structure and Synthesis

The compound features a complex structure with a pyrido[3,4-d]pyrimidine core substituted with various functional groups. The synthesis of such compounds typically involves multi-step organic reactions that allow for the introduction of specific substituents at defined positions on the pyrimidine ring. Research has shown that modifications to the core structure can significantly influence biological activity.

Anticancer Activity

Pyrido[3,4-d]pyrimidines have been extensively studied for their anticancer properties. A study by Elzahabi et al. indicated that certain derivatives of pyrido[2,3-d]pyrimidines exhibited significant inhibitory effects against various cancer cell lines through mechanisms involving kinase inhibition and apoptosis induction . In particular, compounds targeting cyclin-dependent kinases (CDKs) have shown promise in the treatment of breast cancer and other malignancies.

Table 1: Anticancer Activity of Pyrido[3,4-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
Compound 1MDA-MB-468 (Breast)1.54CDK Inhibition
Compound 2UO-31 (Renal)0.36Apoptosis Induction
Compound 3PC-3 (Prostate)3.36Cell Cycle Arrest

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have demonstrated that related pyrido derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways.

Table 2: Antimicrobial Efficacy of Related Pyrido Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.125 μg/mL
Compound BEscherichia coli0.250 μg/mL
Compound CPseudomonas aeruginosa0.500 μg/mL

Case Studies

  • Inhibition Studies : A series of experiments demonstrated that ethyl derivatives of pyrido[3,4-d]pyrimidines could inhibit key enzymes involved in cancer cell proliferation. Notably, compounds were tested against a panel of cancer cell lines revealing selective cytotoxicity towards malignant cells while sparing normal cells .
  • Pharmacokinetic Profiling : Biopharmaceutical profiling indicated favorable absorption and distribution characteristics for several pyrido derivatives in preclinical models . These findings support the potential for further development into therapeutic agents.

Scientific Research Applications

The compound has shown potential in various biological applications:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against various bacterial strains. The presence of specific functional groups may enhance these properties.
  • Anticancer Properties : Research indicates that derivatives of pyrido-pyrimidines can exhibit cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways involved in cancer proliferation.
  • Enzyme Inhibition : Ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate may interact with various biological targets such as kinases or phosphatases, which are crucial in signal transduction pathways.

Case Studies and Research Findings

While specific case studies on this exact compound may be limited, related research provides insights into its potential applications:

  • A study on similar pyrido-pyrimidine compounds reported promising results in antimicrobial assays with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
  • Another investigation highlighted the anticancer activity of related derivatives against multiple cancer cell lines, demonstrating their potential as lead compounds for drug development .

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